1-Amino-3-methylbutan-2-one
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Overview
Description
1-Amino-3-methylbutan-2-one is an organic compound that belongs to the class of amines It is characterized by the presence of an amino group (-NH2) attached to a carbon chain that includes a ketone functional group
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-Amino-3-methylbutan-2-one are not well established. It is known that the compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are not well established
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
The metabolic pathways that this compound is involved in, including any enzymes or cofactors it interacts with, are not well established
Transport and Distribution
The transport and distribution of this compound within cells and tissues, including any transporters or binding proteins it interacts with, are not well established
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not well established
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-3-methylbutan-2-one can be synthesized through several methods. One common approach involves the reductive amination of 3-methyl-2-butanone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature and pressure being carefully controlled to optimize yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. Catalytic hydrogenation of 3-methyl-2-butanone in the presence of ammonia is a commonly employed method. The use of advanced catalysts and optimized reaction conditions allows for high throughput and cost-effective production.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-methylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride are employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products Formed:
Oxidation: Oximes, nitriles.
Reduction: Secondary alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-Amino-3-methylbutan-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is utilized in the production of fine chemicals, agrochemicals, and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which 1-amino-3-methylbutan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. The ketone group can participate in nucleophilic addition reactions, further modulating biological pathways.
Comparison with Similar Compounds
3-Methylbutan-2-one: Lacks the amino group, making it less reactive in certain biochemical contexts.
2-Amino-3-methylbutane: Similar structure but lacks the ketone group, affecting its reactivity and applications.
1-Amino-2-methylpropan-2-one: Different positioning of functional groups, leading to distinct chemical properties.
Uniqueness: 1-Amino-3-methylbutan-2-one is unique due to the presence of both an amino group and a ketone group in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.
Properties
IUPAC Name |
1-amino-3-methylbutan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-4(2)5(7)3-6/h4H,3,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYDWXGETNKFSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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